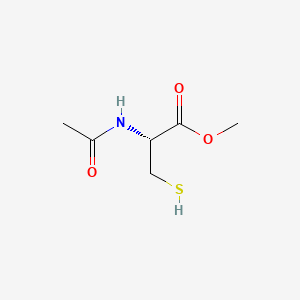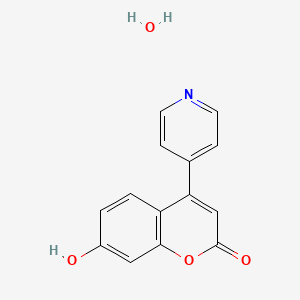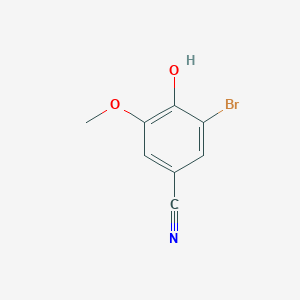
2-Isocyanato-4-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-4-methylthiophene is a chemical compound that is part of the isocyanate family, characterized by the presence of an isocyanate group (-N=C=O). This functional group is known for its high reactivity, which makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, polymers, and agrochemicals.
Synthesis Analysis
The synthesis of isocyanate derivatives, such as those related to 2-isocyanato-4-methylthiophene, involves the reaction of amines with reagents that can introduce the isocyanate group. For example, 2-cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides, which are structurally related to 2-isocyanato-4-methylthiophene, have been synthesized from 2-aminobenzenethiols . These compounds have shown the ability to undergo ring closure to form benzothiazine derivatives, indicating the versatility of the isocyanate group in cyclization reactions .
Molecular Structure Analysis
The molecular structure of isocyanate compounds is characterized by the linear arrangement of the nitrogen, carbon, and oxygen atoms in the isocyanate group. The bond length and angles around this group are critical for its reactivity. For instance, in the structurally related compound 2-isocyano-4-methylphenyl diphenylacetate, the C≡N bond length was found to be 1.164 Å, and the angle between the OCO and 2-isocyano-4-methylphenyl planes was 69.10° . These structural features are important for understanding the reactivity and interactions of the isocyanate group in 2-isocyanato-4-methylthiophene.
Chemical Reactions Analysis
Isocyanates are known to participate in a variety of chemical reactions. They can undergo addition reactions with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. The stepwise addition of isocyanates to organometallic compounds has been demonstrated, leading to the formation of triazinone derivatives . Additionally, ortho-lithiophenyl isocyanides, which are related to the isocyanate group in 2-isocyanato-4-methylthiophene, have been shown to react with carbonyl compounds to yield a range of products, including isocyanoalcohols and benzoxazines, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanate compounds are influenced by the presence of the isocyanate group. These compounds are typically reactive and can be sensitive to moisture due to their tendency to react with water, forming amines and carbon dioxide. The crystal structure of related isocyanate compounds has revealed hydrogen bonding interactions, which can affect their melting points, solubility, and crystallization behavior . The electronic properties, such as absorption spectra and electrochemical behavior, are also important, as they can influence the applications of these compounds in materials science and as chromogens .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2-Isocyanato-4-methylthiophene has been used in the synthesis of methyl derivatives of heterocyclic compounds, such as 2-, 3-, and 4-methylpyridine, 2-methylthiophene, and 2-methylfuran (Kametani, Fukumoto, & Nomura, 1958). It also plays a role in the formation of unexpected iodination products in chemical reactions, as demonstrated by the synthesis of 3,4,5-triiodo-2-methylthiophene (Patel et al., 2019).
Material Science and Polymer Research
- In material science, it has been used to study the ionochromic and thermochromic phenomena in regioregular polythiophene derivatives, contributing significantly to the development of novel sensors (Lévesque & Leclerc, 1996). Additionally, it finds application in the creation of antimicrobial dyes for polyester fabrics, offering a blend of functional and aesthetic properties (Gafer & Abdel‐Latif, 2011).
Catalysis and Chemical Reactions
- It is used in studies of catalysis and chemical reactions, such as in the catalytic synthesis of methylthiophenes and thiophene from C5 hydrocarbons and hydrogen sulfide (Ryashentseva, Belanova, & Minachev, 1978). This highlights its role in enhancing the efficiency of chemical transformations.
Environmental and Safety Research
- Additionally, 2-Isocyanato-4-methylthiophene has been studied in the context of environmental and safety research. For example, the synthesis of isocyanate DNA adducts is relevant for biomonitoring individuals exposed to xenobiotics, providing insights into occupational health and safety (Beyerbach, Farmer, & Sabbioni, 2006).
Safety and Hazards
2-Isocyanato-4-methylthiophene can cause serious eye irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also causes damage to organs (Respiratory system) through prolonged or repeated exposure if inhaled . It is very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
2-isocyanato-4-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-5-2-6(7-4-8)9-3-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFFLWPIFNGCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427803 |
Source


|
| Record name | 2-isocyanato-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850375-10-9 |
Source


|
| Record name | 2-isocyanato-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)
![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)

![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)








